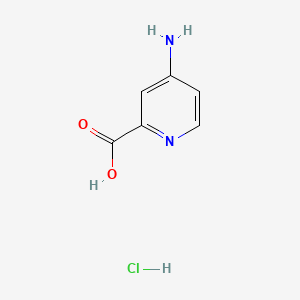

4-Aminopicolinic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-aminopyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUHHMYNWTYPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693932 | |

| Record name | 4-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291487-29-0 | |

| Record name | 4-Aminopyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopicolinic acid hydrochloride typically involves the nitration of picolinic acid followed by reduction. The nitration step introduces a nitro group at the 4-position, which is subsequently reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The process involves the controlled addition of reagents and catalysts, maintaining optimal temperature and pressure conditions to ensure high purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminopicolinic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Aminopicolinic acid hydrochloride serves as a building block for synthesizing complex organic molecules and coordination compounds. Its ability to act as a chelating ligand allows it to bind metal ions, forming stable complexes used in various chemical reactions.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes, influencing biochemical pathways critical for cellular functions .

- Chelation Properties : The compound's ability to form hydrogen bonds and electrostatic interactions with molecular targets enhances its potential as a therapeutic agent.

Herbicidal Applications

This compound derivatives have been developed as potent herbicides. These compounds demonstrate efficacy in controlling a broad spectrum of vegetation, including:

- Pre-emergence and Post-emergence Control : Effective in managing undesirable plants in pastures, rangelands, and crops such as corn and rice .

- Selective Herbicide Development : Variations in substituents on the 6-position of the compound allow for selective control of specific weeds while minimizing damage to crops .

Table 1: Biological Activities of this compound

Table 2: Synthesis Methods for this compound

| Method | Description | Reference |

|---|---|---|

| Nucleophilic Aromatic Substitution | Common method for synthesizing derivatives | |

| Continuous Flow Reactors | Enhances efficiency and yield in industrial settings |

Case Study 1: Enzyme Inhibition

A study focused on optimizing inhibitors for BCL6 (a transcriptional repressor) demonstrated that derivatives of 4-aminopicolinic acid could effectively inhibit this target by interacting with specific subpockets within the protein structure. The modification of substituents on the compound significantly influenced its binding affinity and inhibitory potency .

Case Study 2: Herbicide Development

Research on herbicidal applications revealed that certain derivatives of this compound could selectively control unwanted vegetation in established crops without harming the plants. Field trials indicated that these compounds could effectively manage woody plants and broadleaf weeds when applied post-emergence .

Wirkmechanismus

The mechanism of action of 4-aminopicolinic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 4-position can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can chelate metal ions, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.

Nicotinic Acid:

Isonicotinic Acid: Contains a carboxylic acid group at the 4-position of the pyridine ring.

Uniqueness: 4-Aminopicolinic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .

Biologische Aktivität

4-Aminopicolinic acid hydrochloride (4-AP) is a compound of significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores the biological mechanisms, therapeutic applications, and relevant research findings associated with 4-AP.

- Molecular Formula : C₆H₈ClN₂O₂

- Molar Mass : 138.12 g/mol

- Physical State : Colorless crystalline powder

- Solubility : Soluble in water, alcohol, and esters

- Melting Point : Approximately 188-190 °C

4-Aminopicolinic acid functions primarily through its role as a ligand in various biochemical pathways. It has been shown to interact with metal ions, particularly zinc, which is crucial for numerous enzymatic reactions and cellular functions. The compound also exhibits immunomodulatory properties, enhancing the immune response through the activation of macrophages and influencing cytokine production.

Key Mechanisms:

- Zinc Transport : 4-AP is involved in the transport of zinc ions, which play a critical role in immune function and cellular metabolism .

- Cytokine Modulation : It influences the production of key cytokines such as interferon-gamma (IFN-γ), which is essential for macrophage activation and inflammatory responses .

- Antiviral Activity : Research indicates that 4-AP may exhibit antiviral properties, potentially aiding in the treatment of viral infections by modulating immune responses .

Immunomodulation

Studies have demonstrated that 4-Aminopicolinic acid enhances macrophage activity, leading to increased production of reactive nitrogen intermediates. This effect is significant in inflammatory conditions where macrophages play a pivotal role in pathogen clearance .

Antiviral Properties

In vitro studies have shown that 4-AP can inhibit viral replication and enhance the efficacy of antiviral therapies when used in conjunction with other cytokines like IFN-γ . This dual action may provide a therapeutic avenue for conditions such as herpes and other viral infections.

Case Studies

- Macrophage Activation : A study highlighted that 4-AP significantly increases nitric oxide production in macrophages when combined with IFN-γ, indicating its role as a potent immunomodulator .

- Zinc Deficiency Disorders : In cases of acrodermatitis enteropathica, children exhibited lower plasma levels of picolinic acid derivatives, suggesting a link between zinc metabolism and tryptophan catabolism pathways affected by 4-AP .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.